molecular formula C7H5IN2 B572129 2-iodo-1H-pyrrolo[3,2-b]pyridine CAS No. 1227268-72-5

2-iodo-1H-pyrrolo[3,2-b]pyridine

Cat. No. B572129
M. Wt: 244.035
InChI Key: JUJAFTULYLZIPX-UHFFFAOYSA-N
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Description

2-iodo-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the molecular formula C7H5IN2 . It has a molecular weight of 244.03 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . These compounds are shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .


Molecular Structure Analysis

The molecular structure of 2-iodo-1H-pyrrolo[3,2-b]pyridine consists of a pyrrolopyridine core with an iodine atom at the 2-position . The InChI code for this compound is 1S/C7H5IN2/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H, (H,9,10) .


Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridines, including 2-iodo-1H-pyrrolo[3,2-b]pyridine, are shown to undergo various chemical reactions such as nitration, nitrosation, bromination, iodination, and reaction with Mannich bases .


Physical And Chemical Properties Analysis

2-iodo-1H-pyrrolo[3,2-b]pyridine is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

  • 3-iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]pyridazines were synthesized using Groebke-Blackburn-Bienaymé MCR combined with I2-promoted electrophilic cyclization, leading to the flexibility in introducing diversity in the scaffold positions, and subsequent palladium-catalyzed reactions were successfully achieved using iodinated derivatives (Tber et al., 2015).

  • Novel 1H-pyrrolo[3,2-b]pyridines were synthesized with a focus on anti-secretory activity, lipophilicity, and pKa value, showing potent inhibition of the gastric acid pump (Palmer et al., 2008).

  • Functionalization of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) was studied, resulting in compounds with potential agrochemical and functional material applications, including multidentate agents and podant-type compounds (Minakata et al., 1992).

  • Different routes for the preparation of 1H-pyrrolo[2,3-b]pyridines were explored, showing that these compounds undergo various reactions predominantly at the 3-position, leading to diverse derivatives and unexpected products (Herbert & Wibberley, 1969).

  • 2-Substituted-1H-pyrrolo[2,3-b]pyridines were prepared from 7-azaindole, leading to various electrophiles and derivatives including a 7-azaolivacine analogue and a pyrido[3′2′:4,5]pyrrolo[1,2-c]pyrido[3,2-d]pyrimidine (Desarbre et al., 1997).

  • 2,3-Disubstituted pyrrolo[2,3-b]pyridines were synthesized via palladium-catalyzed heteroannulation, leading to transformations like converting 2-trimethylsilyl-3-methylpyrrolo[2,3-b]pyridine to 2-substituted-3-methylpyrrolo[2,3-b]pyridines (Park et al., 1998).

Safety And Hazards

The compound is classified under GHS07 for safety and hazards. It has hazard statements H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Future Directions

Research on 1H-pyrrolo[2,3-b]pyridine derivatives, including 2-iodo-1H-pyrrolo[3,2-b]pyridine, is ongoing, with a focus on developing these compounds as potential inhibitors of fibroblast growth factor receptors (FGFRs) for cancer therapy . Further optimization of these compounds is expected in the future .

properties

IUPAC Name

2-iodo-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-7-4-6-5(10-7)2-1-3-9-6/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJAFTULYLZIPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)I)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901295756
Record name 1H-Pyrrolo[3,2-b]pyridine, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-iodo-1H-pyrrolo[3,2-b]pyridine

CAS RN

1227268-72-5
Record name 1H-Pyrrolo[3,2-b]pyridine, 2-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227268-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[3,2-b]pyridine, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
P Song, M Chen, X Ma, L Xu, T Liu, Y Zhou… - Bioorganic & Medicinal …, 2015 - Elsevier
A novel series of 3-(pyrrolopyridin-2-yl)indazole derivatives were synthesized and biologically evaluated for their anti-proliferative effects on five human cancer cell lines. As a result, all …
Number of citations: 27 www.sciencedirect.com
S Saha, D Pal, SB Nimse - Current Topics in Medicinal …, 2022 - ingentaconnect.com
Background: In this fast-growing lifestyle, humans are in the race against time to cope up with busy schedule. Less exercise, consumption of high calorie-low fiber food and stress take …
Number of citations: 4 www.ingentaconnect.com

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